molecular formula C17H12Br2N6O8 B6074665 N,N'-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide

N,N'-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide

Cat. No.: B6074665
M. Wt: 588.1 g/mol
InChI Key: WSNJYIXJZJNOKH-KPJWAMHRSA-N
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Description

N,N’-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and nitro functional groups attached to a phenyl ring

Properties

IUPAC Name

N,N'-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2N6O8/c18-12-3-10(24(30)31)1-8(16(12)28)6-20-22-14(26)5-15(27)23-21-7-9-2-11(25(32)33)4-13(19)17(9)29/h1-4,6-7,28-29H,5H2,(H,22,26)(H,23,27)/b20-6+,21-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJYIXJZJNOKH-KPJWAMHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the bromine, hydroxyl, and nitro groups, play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[(E)-(2-chloro-6-fluorophenyl)methylideneamino]propanediamide
  • N,N’-bis[(E)-(4-methylphenyl)methylideneamino]propanediamide
  • N,N’-bis[(E)-(5-nitrofuran-2-yl)methylideneamino]propanediamide

Uniqueness

N,N’-bis[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]propanediamide is unique due to the presence of the bromine, hydroxyl, and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with specific molecular targets, making it a valuable compound for various scientific research applications.

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